molecular formula C16H26OSi B14220766 [(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutyl](trimethyl)silane CAS No. 565454-94-6

[(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutyl](trimethyl)silane

Cat. No.: B14220766
CAS No.: 565454-94-6
M. Wt: 262.46 g/mol
InChI Key: BIJXLWFSMYPESD-CQSZACIVSA-N
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Description

(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane is a silicon-based organic compound with the molecular formula C16H26OSi. This compound is characterized by the presence of a benzyloxy group, a methyl group, and a trimethylsilyl group. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane typically involves the reaction of benzyl alcohol with hexamethyldisilazane (HMDS) in the presence of a catalyst such as MNPs-DABCO tribromide. The reaction is carried out under solvent-free conditions at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the catalyst is separated from the product, and the product is washed with diethyl ether and dried over anhydrous sodium sulfate. The final product is obtained by evaporating the solvent under reduced pressure .

Industrial Production Methods

In industrial settings, the production of (3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These properties make the compound effective in modifying the activity of enzymes and receptors in biological systems.

Comparison with Similar Compounds

(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane can be compared with other similar compounds such as:

    Benzyloxytrimethylsilane: Similar in structure but lacks the methylidenebutyl group.

    Trimethylbenzyloxysilane: Another related compound with slight structural differences.

    Phenyl(trimethylsilyloxy)methane: Contains a phenyl group instead of a benzyloxy group.

The uniqueness of (3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

565454-94-6

Molecular Formula

C16H26OSi

Molecular Weight

262.46 g/mol

IUPAC Name

trimethyl-[(3S)-3-methyl-2-methylidene-4-phenylmethoxybutyl]silane

InChI

InChI=1S/C16H26OSi/c1-14(15(2)13-18(3,4)5)11-17-12-16-9-7-6-8-10-16/h6-10,14H,2,11-13H2,1,3-5H3/t14-/m1/s1

InChI Key

BIJXLWFSMYPESD-CQSZACIVSA-N

Isomeric SMILES

C[C@H](COCC1=CC=CC=C1)C(=C)C[Si](C)(C)C

Canonical SMILES

CC(COCC1=CC=CC=C1)C(=C)C[Si](C)(C)C

Origin of Product

United States

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